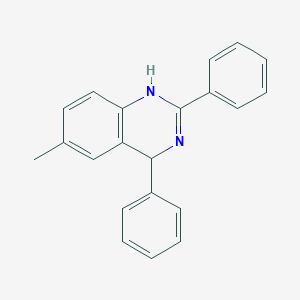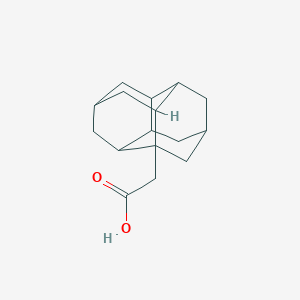![molecular formula C20H22 B14269683 5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene) CAS No. 130224-87-2](/img/structure/B14269683.png)
5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene) is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene) typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors to maintain the necessary conditions for the Diels-Alder reaction. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene) undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5,5’-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in drug design.
Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 5,5’-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene) involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to participate in a range of chemical reactions, often acting as a reactive intermediate. The pathways involved typically include cycloaddition and substitution reactions, which are facilitated by the compound’s unique electronic configuration.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Known for its use in polymerization reactions.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Utilized in the synthesis of various organic compounds.
5-Ethylidene-2-norbornene: Used in the production of synthetic rubbers.
Uniqueness
5,5’-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene) is unique due to its dual bicyclic structure connected by a phenylene group. This configuration imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
130224-87-2 |
|---|---|
Molekularformel |
C20H22 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
5-[4-(2-bicyclo[2.2.1]hept-5-enyl)phenyl]bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C20H22/c1-3-17-9-13(1)11-19(17)15-5-7-16(8-6-15)20-12-14-2-4-18(20)10-14/h1-8,13-14,17-20H,9-12H2 |
InChI-Schlüssel |
BDOKDQVOFFMXBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1C=C2)C3=CC=C(C=C3)C4CC5CC4C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)
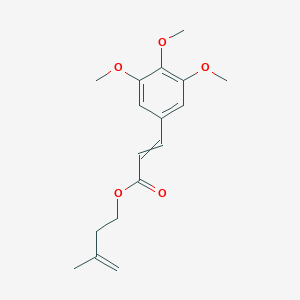

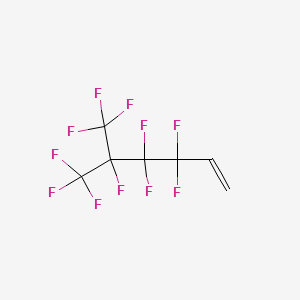

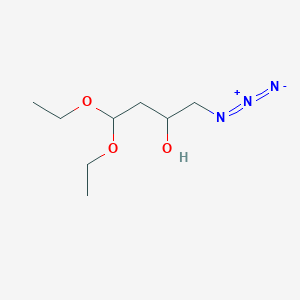
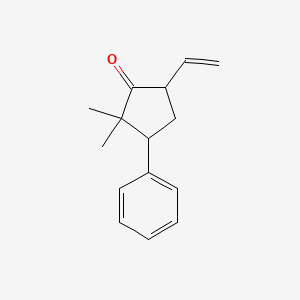
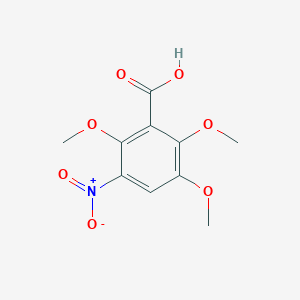
oxophosphanium](/img/structure/B14269673.png)


![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
